molecular formula C26H24N4O2 B14959447 [2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone

[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone

Cat. No.: B14959447
M. Wt: 424.5 g/mol
InChI Key: CSRPPMHMWOFBNU-UHFFFAOYSA-N
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Description

Structure and Synthesis [2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone is a heterocyclic organic compound featuring:

  • A quinoline core substituted at the 2-position with a 3-methoxyphenyl group.
  • A piperazine ring linked via a methanone bridge to the quinoline's 4-position, further substituted with a 2-pyridyl group .

Synthetic Pathways
Key steps include:

Quinoline formation via Skraup or Doebner-Miller reactions.

Piperazine coupling using carbodiimide-mediated acylation.

Functionalization of substituents (e.g., methoxy, pyridyl) via nucleophilic aromatic substitution .

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

[2-(3-methoxyphenyl)quinolin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C26H24N4O2/c1-32-20-8-6-7-19(17-20)24-18-22(21-9-2-3-10-23(21)28-24)26(31)30-15-13-29(14-16-30)25-11-4-5-12-27-25/h2-12,17-18H,13-16H2,1H3

InChI Key

CSRPPMHMWOFBNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another method involves the use of green chemistry approaches, such as microwave-induced synthesis and the utilization of deep eutectic solvents (DES) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the piperazino moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The pathways involved may include the inhibition of receptor-mediated signaling cascades, resulting in reduced smooth muscle contraction and vasodilation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activities
[Target Compound] Quinoline 2-(3-Methoxyphenyl), 4-(2-pyridylpiperazino) ~454.5 Anticancer, CNS modulation (predicted)
[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone () Quinoline 2-(3,4-Dimethoxyphenyl) 454.5 Enhanced anticancer activity due to increased methoxy solubility
[4-(4-Methoxyphenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone () Quinoline 4-Methoxyphenylpiperazino, 3-pyridyl 424.5 Antimicrobial, enzyme inhibition
[2-(2-Chlorophenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone () Quinoline 2-(2-Chlorophenyl) 428.9 Cytotoxic activity, kinase inhibition
Para-Methoxyphenylpiperazine () Piperazine 4-Methoxyphenyl ~206.3 Stimulant effects, limited therapeutic use
(4-Methoxyphenyl)(4-phenethylpiperazino)methanone () Piperazine 4-Methoxyphenyl, phenethyl ~336.4 Alpha1-adrenergic receptor affinity

Key Structural Determinants of Activity

Quinoline vs. Piperazine Cores: Quinoline derivatives (e.g., target compound) exhibit broader anticancer and antimicrobial activity compared to simpler piperazine analogs (e.g., para-methoxyphenylpiperazine) due to DNA intercalation and topoisomerase inhibition . Piperazine-containing compounds (e.g., ) show stronger CNS activity via neurotransmitter receptor binding .

Substituent Effects :

  • Methoxy Groups : Increase lipophilicity and membrane permeability. The 3,4-dimethoxyphenyl variant () shows enhanced solubility and antitumor efficacy over the 3-methoxy analog .
  • Halogenation : Chlorophenyl substitution () enhances cytotoxicity but may reduce CNS penetration due to higher molecular weight .
  • Pyridyl Position : 2-Pyridyl (target compound) vs. 3-pyridyl () alters receptor selectivity; 2-pyridyl favors serotonin receptor interactions .

Molecular Weight and Bioavailability :

  • Compounds >400 g/mol (e.g., target compound) often face challenges in blood-brain barrier penetration, limiting CNS applications despite in vitro receptor affinity .

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